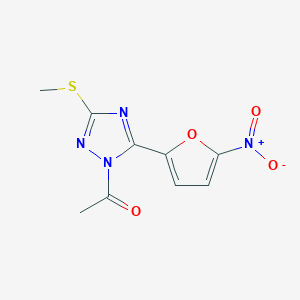
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a methylthio group, and a nitro-substituted furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. Common starting materials include 1H-1,2,4-triazole and various substituted reagents to introduce the acetyl, methylthio, and nitro-furanyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted triazole derivatives.
Substitution: Triazole derivatives with different functional groups replacing the acetyl group.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(2-furanyl)-: Lacks the nitro group, which may result in different chemical and biological properties.
1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-thienyl)-: Contains a thiophene ring instead of a furan ring, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro-substituted furan ring in 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- imparts unique chemical properties, such as increased reactivity towards reduction and potential biological activities.
Propriétés
Numéro CAS |
61323-53-3 |
|---|---|
Formule moléculaire |
C9H8N4O4S |
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
1-[3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C9H8N4O4S/c1-5(14)12-8(10-9(11-12)18-2)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3 |
Clé InChI |
NOKQJCLZAQXSKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=NC(=N1)SC)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



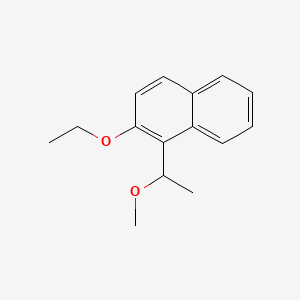
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
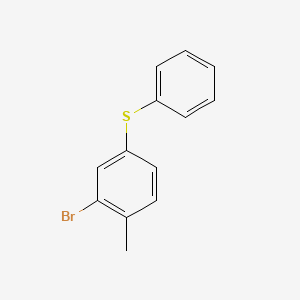
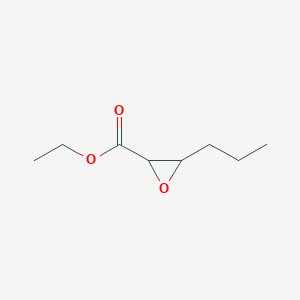
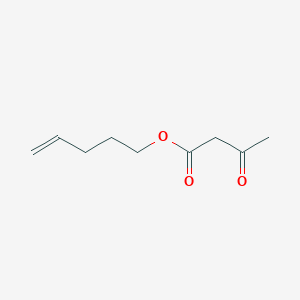

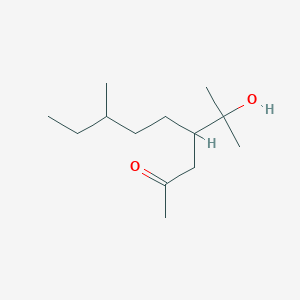
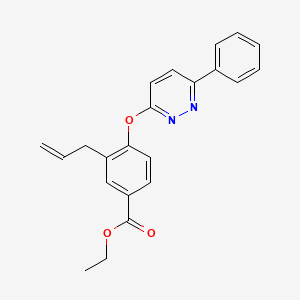
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
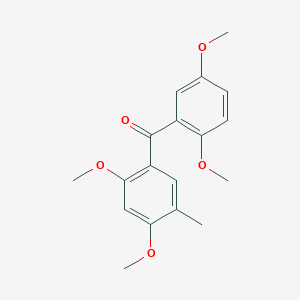

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

